Metanil yellow
Overview
Description
It is primarily used as a pH indicator in analytical chemistry, changing color from red to yellow between pH 1.2 and 3.2 . Despite its illegal status for food use, it has been used as an adulterant in turmeric and pigeon pea-based food products, particularly in India . Animal studies have suggested that Metanil Yellow is neurotoxic and hepatotoxic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metanil Yellow is synthesized through a diazotization reaction followed by a coupling reaction. The process involves the following steps:
Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with metanilic acid in an alkaline medium to form this compound.
Industrial Production Methods: The industrial production of this compound involves roller drying, crushing, and mixing packaging. This method effectively reduces the output of byproducts, improving the yield and quality of the product while protecting the environment .
Chemical Reactions Analysis
Types of Reactions: Metanil Yellow undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: The sulfonate group in this compound can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted azo compounds.
Scientific Research Applications
Metanil Yellow has several scientific research applications:
Chemistry: Used as a pH indicator and in spectrophotometric methods to determine trace amounts of nitrates and nitrites.
Biology: Used as a counterstain in microscopic sections to increase contrast.
Medicine: Studied for its neurotoxic and hepatotoxic effects in animal models.
Industry: Used in the textile industry for dyeing purposes and in the food industry as an adulterant.
Mechanism of Action
Metanil Yellow exerts its effects through its interaction with biological molecules. It is known to inhibit acetylcholine esterase activity, affecting neurotransmitter levels in the brain. This leads to alterations in noradrenaline, dopamine, and serotonin levels, which can impact brain function and behavior . The dye also induces oxidative stress, leading to hepatotoxicity .
Comparison with Similar Compounds
Orange II: Another azo dye used in the textile industry.
Tartrazine: A synthetic lemon yellow azo dye used in food products.
Sunset Yellow FCF: An azo dye used in food and cosmetics.
Comparison:
Metanil Yellow vs. Orange II: Both are azo dyes, but this compound is primarily used as a pH indicator, while Orange II is used in textiles.
This compound vs. Tartrazine: this compound is not permitted for food use, whereas Tartrazine is widely used in food products.
This compound vs. Sunset Yellow FCF: this compound is known for its neurotoxic and hepatotoxic effects, while Sunset Yellow FCF is considered safer for use in food and cosmetics.
This compound’s unique properties and applications make it a compound of significant interest in various fields, despite its potential health risks.
Properties
IUPAC Name |
sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGZLYXAPMMJTE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4005-68-9 (Parent) | |
Record name | Metanil yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5041722 | |
Record name | C.I. Acid Yellow 36, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Metanil yellow | |
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CAS No. |
587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |
Record name | Metanil yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Yellow 36, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.736 | |
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Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METANIL YELLOW | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPF5O5BW8 | |
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